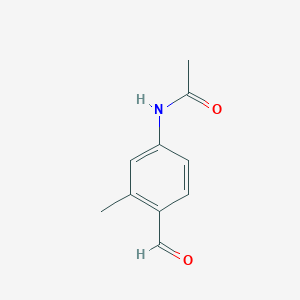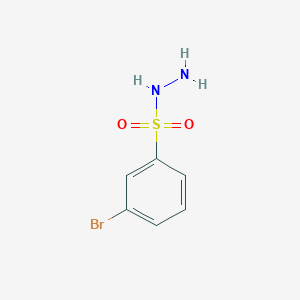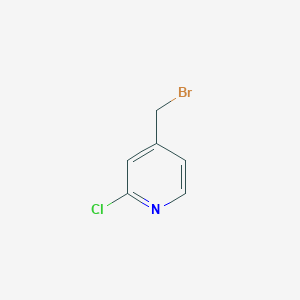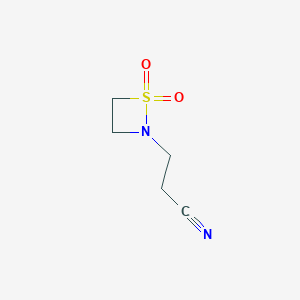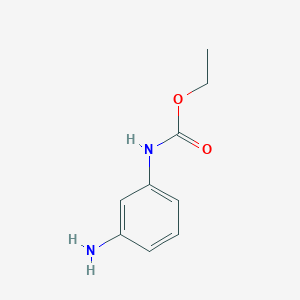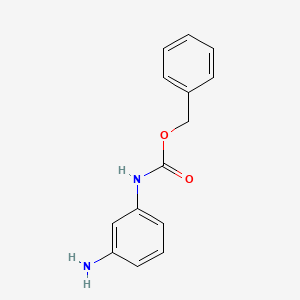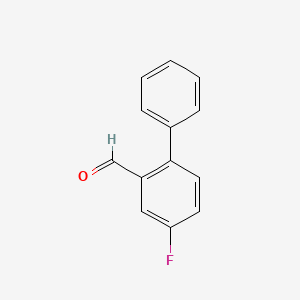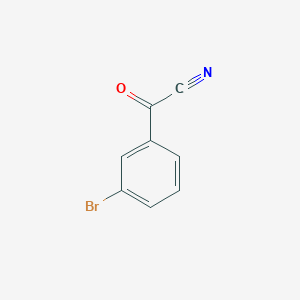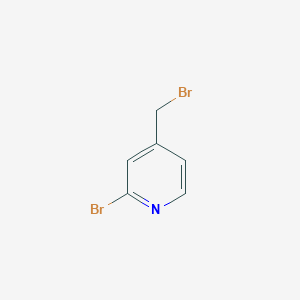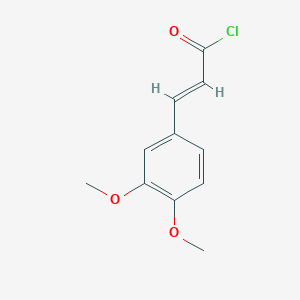
(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an acryloyl chloride moiety
Mechanism of Action
Target of Action
3,4-Dimethoxycinnamoyl chloride, also known as Tranilast , is an anti-allergy drug that has been approved for use in Japan and South Korea . It is used against asthma, autoimmune diseases, and atopic and fibrotic pathologies . The primary target of this compound is the Hematopoietic prostaglandin D synthase .
Mode of Action
The mode of action of 3,4-Dimethoxycinnamoyl chloride involves the conversion of the unnatural substrate 3,4-dimethoxycinnamic acid into 3,4-dimethoxycinnamoyl-CoA . This is subsequently conjugated to anthranilate by a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) to form Tranilast .
Biochemical Pathways
The biochemical pathway of 3,4-Dimethoxycinnamoyl chloride involves the degradation of the essential amino acid tryptophan by indoleamine 2,3-dioxygenase (IDO) . This process plays an important role in immunity . The degradation of tryptophan by IDO yields a number of immunomodulatory metabolites, including 3-hydroxyanthranilic acid, 3-hydroxykynurenic acid, and quinolinic acid .
Pharmacokinetics
It is known that the compound has a melting point of 80-82 °c, a predicted boiling point of 3449±270 °C, and a predicted density of 1212±006 g/cm3 . It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .
Result of Action
The administration of 3,4-Dimethoxycinnamoyl chloride after the onset of arthritis reduced the clinical and histological severity of arthritis and reduced pain . It completely abrogated thermal and mechanical hyperalgesia . 3,4-Dimethoxycinnamoyl chloride also suppressed Th1 cell activity in lymph node cell cultures and raised serum levels of IL-10 .
Action Environment
The action environment of 3,4-Dimethoxycinnamoyl chloride is largely dependent on the conditions under which it is stored and administered. As mentioned earlier, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The efficacy of the compound can be influenced by various factors, including the dosage administered, the method of administration, and the individual’s health status.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(3,4-dimethoxyphenyl)acrylic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2E)-3-(3,4-dimethoxyphenyl)acrylic acid+thionyl chloride→(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride+sulfur dioxide+hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to optimize yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles across the carbon-carbon double bond.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
(2E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the modification of biomolecules for studying biological processes.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for pharmacologically active compounds.
Comparison with Similar Compounds
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid: The precursor to (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride.
(2E)-3-(3,4-Dimethoxyphenyl)acrylamide: Formed by the reaction of this compound with ammonia or amines.
(2E)-3-(3,4-Dimethoxyphenyl)acrylate esters: Formed by the reaction with alcohols.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to act as an acylating agent makes it valuable in organic synthesis and material science.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDZRSNJGRIAKS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-08-1 |
Source


|
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common applications of 3,4-Dimethoxycinnamoyl chloride in organic synthesis?
A1: 3,4-Dimethoxycinnamoyl chloride serves as a versatile building block in organic synthesis.
- Synthesis of Flavonoids: It acts as a key intermediate in synthesizing luteolin, a dietary flavonoid, through its reaction with 3,5-dimethoxyphenol to form the chalcone precursor [].
- Synthesis of Quinide Derivatives: It reacts with 1,5-γ-quinide to produce mono-, di-, and tri-3,4-dimethoxycinnamoyl-1,5-γ-quinides, potentially offering novel derivatives with diverse biological activities [].
- Synthesis of Oxazole Alkaloids: It participates in a three-component reaction with triphenylphosphine and 4-methoxyphenacyl azide to yield O-methylhalfordinol, showcasing its utility in constructing complex alkaloid structures [].
Q2: Can you describe the reaction mechanism for the synthesis of luteolin using 3,4-Dimethoxycinnamoyl chloride?
A2: Two synthetic routes employing 3,4-Dimethoxycinnamoyl chloride for luteolin synthesis are described in the research:
Q3: What are the advantages of using 3,4-Dimethoxycinnamoyl chloride in luteolin synthesis compared to previous methods?
A3: The utilization of 3,4-Dimethoxycinnamoyl chloride in luteolin synthesis presents several advantages over traditional methods:
- Reduced Reaction Time: The overall reaction time is significantly shortened compared to earlier approaches [].
- Milder Reaction Conditions: The reactions proceed under milder conditions, potentially reducing the formation of unwanted byproducts and increasing yield [].
- Improved Overall Yield: These optimized syntheses result in a higher overall yield of luteolin compared to previous methods [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
